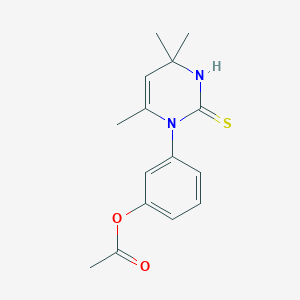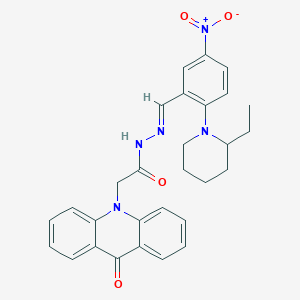
3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring with sulfur and acetate functional groups, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydro-4,4,6-trimethyl-2-pyrimidinethiol with phenyl acetate under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetate group, yielding a simpler pyrimidine derivative.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-3H-PYRIMIDIN-1-YL)BENZENESULFONIC ACID
- 1-[4-(2,3-DIMETHYLPHENYL)-1-PIPERAZINYL]-3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,3-DIAZINAN-1-YL)-1-PROPANONE
Uniqueness
Compared to similar compounds, 3-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL ACETATE is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C15H18N2O2S |
|---|---|
Molekulargewicht |
290.4g/mol |
IUPAC-Name |
[3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl] acetate |
InChI |
InChI=1S/C15H18N2O2S/c1-10-9-15(3,4)16-14(20)17(10)12-6-5-7-13(8-12)19-11(2)18/h5-9H,1-4H3,(H,16,20) |
InChI-Schlüssel |
QMBIXUKWLVVVNY-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)OC(=O)C)(C)C |
Kanonische SMILES |
CC1=CC(NC(=S)N1C2=CC(=CC=C2)OC(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-({5-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B391917.png)
![4-Phenoxybenzaldehyde [4-(4-morpholinyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391918.png)
![6-methyl-2-[4-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B391919.png)

![N-{1-{[2-(2-bromo-5-hydroxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B391923.png)
![N'-(1-phenylbutylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B391924.png)
![2-[3-(4-nitrophenoxy)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B391926.png)

![11-(2-Methylphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B391930.png)
![2-Methoxy-1-methyl-3-nitro-5-[2,2,2-trichloro-1-(4-methoxy-3-methyl-5-nitrophenyl)ethyl]benzene](/img/structure/B391931.png)
![11-(2-Methoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B391933.png)
![4-METHYL-2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B391934.png)
![1-Methoxy-2-methyl-4-[2,2,2-trichloro-1-(4-methoxy-3-methylphenyl)ethyl]benzene](/img/structure/B391936.png)
![N-{2-[4-(3-IODOBENZOYL)PIPERAZINO]ETHYL}-N-(4-IODOPHENYL)ETHANEDIAMIDE](/img/structure/B391937.png)
